Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite
Description
Properties
Molecular Formula |
C45H45O6P |
|---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
tris[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite |
InChI |
InChI=1S/C45H45O6P/c1-43(2,31-7-19-37(46)20-8-31)34-13-25-40(26-14-34)49-52(50-41-27-15-35(16-28-41)44(3,4)32-9-21-38(47)22-10-32)51-42-29-17-36(18-30-42)45(5,6)33-11-23-39(48)24-12-33/h7-30,46-48H,1-6H3 |
InChI Key |
UMOSHLRWGSNPST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP(OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O)OC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite typically involves the reaction of 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like bromine (Br2) or chlorine (Cl2) are commonly used in substitution reactions.
Major Products
Oxidation: Phosphates.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the halide used.
Scientific Research Applications
Stabilization of Polymers
Polymer Stabilization : Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is primarily used as a stabilizer in polymer formulations. It effectively protects polymers from degradation due to heat and oxidative processes during processing and application. This compound is particularly beneficial in the stabilization of polyolefins and polyvinyl chloride (PVC), enhancing their thermal stability and longevity .
Mechanism of Action : The stabilizing effect is attributed to the ability of this compound to scavenge free radicals generated during thermal degradation. This action helps in preserving the mechanical properties and color stability of the polymers over time .
Additive in Coatings
Coating Formulations : In coatings, this compound serves as an effective additive that enhances the durability and performance of paints and varnishes. It improves resistance to UV light and oxidative damage, which is crucial for outdoor applications where exposure to sunlight can lead to rapid degradation .
Case Study : A study demonstrated that incorporating this phosphite into a polyurethane coating significantly improved its resistance to yellowing and cracking when exposed to accelerated weathering conditions compared to control samples without the additive .
Applications in Organic Synthesis
Reagent in Synthesis : this compound has been explored as a reagent in organic synthesis, particularly in the formation of organophosphorus compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex organic molecules .
Functional Group Transformations : The compound has been utilized in various functional group interconversions, enabling chemists to manipulate organic frameworks effectively. For instance, it can facilitate the conversion of alcohols to corresponding phosphonates, which are important intermediates in pharmaceutical chemistry .
Thermal Stabilization in Polycarbonate Resins
Polycarbonate Applications : this compound is also employed as a thermal stabilizer for polycarbonate resins. Its incorporation into polycarbonate formulations helps mitigate yellowing and maintains clarity under thermal stress .
| Application Area | Functionality | Benefits |
|---|---|---|
| Polymer Stabilization | Prevents degradation | Enhances longevity |
| Coatings | Improves durability | UV resistance |
| Organic Synthesis | Acts as a reagent | Facilitates transformations |
| Polycarbonate Resins | Thermal stabilization | Maintains clarity |
Environmental Impact and Safety
When utilizing this compound, considerations around environmental impact and safety are crucial. While it is generally regarded as safe for use in industrial applications, proper handling and disposal practices should be followed to minimize any potential environmental risks associated with phosphite compounds.
Mechanism of Action
The mechanism of action of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite involves its ability to donate electrons, making it an effective antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage. In catalytic applications, it acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Steric Effects : Tris(2,4-di-tert-butylphenyl) phosphite’s tert-butyl groups offer superior steric protection compared to the target compound’s propan-2-yl-hydroxyphenyl groups. This may translate to higher thermal stability in industrial applications .
- This contrasts with nonylphenyl or methoxyphenyl analogs, which are more lipophilic .
- Toxicity Profile : While Tris(2,4-di-tert-butylphenyl) phosphite has documented acute toxicity and skin irritation , the target compound’s hydroxyl groups might alter its bioavailability and metabolic pathways. However, ecotoxicological data (e.g., aquatic toxicity) are lacking for both .
Regulatory and Environmental Considerations
- TNPP: Restricted in some regions due to 4-nonylphenol content, a persistent organic pollutant .
- Tris(2,4-di-tert-butylphenyl) phosphite: No PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) concerns reported, but ecological data gaps remain .
- Target Compound: Hydroxyl groups may promote biodegradability, reducing environmental persistence compared to nonylphenyl analogs.
Biological Activity
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite, a phosphite compound, is of significant interest due to its biological activities and potential applications in various fields, including medicinal chemistry and polymer manufacturing. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple phenolic groups that may contribute to its biological activity. The compound can be represented by the following structural formula:
This structure suggests potential interactions with biological macromolecules, particularly proteins and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the phenolic moieties allows the compound to act as an antioxidant. This property is crucial in mitigating oxidative stress in cells, which is implicated in various diseases including neurodegenerative disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of 17β-HSD10, an enzyme linked to Alzheimer's disease pathology .
- Cellular Protection : By reducing reactive oxygen species (ROS), this compound may protect cellular structures from damage, thus promoting cell survival under stress conditions.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Neuroprotective Effects : A study demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The protective effect was associated with a decrease in ROS levels and improved mitochondrial function .
- Inhibition of 17β-HSD10 : In a series of enzyme assays, this compound exhibited potent inhibition of 17β-HSD10 activity at concentrations as low as 25 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .
Data Table: Biological Activity Summary
| Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| Neuroprotective Effect | 10 - 50 | Reduced cell death; decreased ROS levels |
| Inhibition of 17β-HSD10 | 25 | 78% inhibition at 25 µM |
| Antioxidant Activity | Varies | Scavenging of free radicals |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite?
- Methodological Answer : Synthesis typically involves nucleophilic substitution under inert conditions. For example, a phosphite esterification reaction using 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol and phosphorus trichloride in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by refluxing in the presence of a base like triethylamine to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC). Purity is confirmed by NMR (δ<sup>31</sup>P ~137–140 ppm) and mass spectrometry (expected molecular ion at m/z 646.45) .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodological Answer :
- Structural Analysis : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm substituent positions and phosphite bonding. For instance, <sup>31</sup>P NMR typically shows a singlet near δ 137–140 ppm due to the phosphorus environment .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (e.g., onset ~250°C for related phosphites) and differential scanning calorimetry (DSC) to identify melting points .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at +20°C, away from moisture and oxidizing agents to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How does the compound’s stability vary under different environmental conditions (e.g., UV exposure, acidic/basic media)?
- Methodological Answer :
- UV Stability : Conduct accelerated aging tests using a UV chamber (e.g., 300–400 nm wavelength) and analyze degradation products via HPLC-MS. Compare with control samples stored in darkness .
- Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–10) at 40°C for 24–72 hours. Monitor phosphite-to-phosphate conversion using <sup>31</sup>P NMR or ion chromatography .
Q. What mechanistic insights explain its interactions with polymers or antioxidants in stabilization studies?
- Methodological Answer :
- Radical Scavenging Assays : Use electron paramagnetic resonance (EPR) with 2,2-diphenyl-1-picrylhydrazyl (DPPH) to quantify antioxidant efficiency. Compare rate constants with commercial antioxidants like Irganox 1010 .
- Polymer Compatibility : Blend the compound with polyethylene (PE) or polypropylene (PP) and evaluate mechanical properties (tensile strength, elongation at break) before/after accelerated aging .
Q. How can computational modeling predict reaction pathways or degradation mechanisms?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model hydrolysis or oxidation pathways (e.g., B3LYP/6-311+G(d,p) basis set). Calculate activation energies for phosphite-to-phosphate conversion .
- Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to identify transition states and intermediates in degradation pathways .
Q. How should researchers resolve contradictions in analytical data (e.g., discrepancies in NMR or mass spectra)?
- Methodological Answer :
- Cross-Validation : Compare results across multiple techniques (e.g., high-resolution MS for molecular weight confirmation, 2D NMR for structural elucidation). For example, ambiguous <sup>1</sup>H peaks can be clarified via COSY or HSQC .
- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., incomplete esterification products) that may skew spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
